4-Hydroxy Triamterene Sulfate-d4, Sodium Salt
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Overview
Description
4-Hydroxy triamterene sulfate-d4 (sodium) is a deuterium-labeled derivative of 4-Hydroxy triamterene sulfate sodium. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy triamterene sulfate-d4 (sodium) involves the deuteration of 4-Hydroxy triamterene sulfate sodium. Deuteration is typically achieved through the use of deuterated reagents and solvents under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Triamterene: Triamterene is subjected to deuterated reagents to replace hydrogen atoms with deuterium.
Sulfation: The deuterated triamterene is then reacted with sulfuric acid to form the sulfate ester.
Neutralization: The sulfate ester is neutralized with sodium hydroxide to yield 4-Hydroxy triamterene sulfate-d4 (sodium)
Industrial Production Methods
Industrial production methods for 4-Hydroxy triamterene sulfate-d4 (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade deuterated reagents and solvents, as well as specialized equipment to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy triamterene sulfate-d4 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated triamterene.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines
Major Products
Oxidation: Deuterated oxides.
Reduction: Deuterated triamterene.
Substitution: Various deuterated derivatives depending on the nucleophile used
Scientific Research Applications
4-Hydroxy triamterene sulfate-d4 (sodium) is widely used in scientific research due to its unique properties:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Biological Studies: Used in vitro and in vivo studies to investigate the biological activity and toxicity of deuterated compounds.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Hydroxy triamterene sulfate-d4 (sodium) involves its interaction with biological molecules. Deuterium substitution can alter the pharmacokinetic and metabolic profiles of the compound, leading to changes in its absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy triamterene sulfate sodium: The non-deuterated form of the compound.
Deuterated Triamterene: Another deuterium-labeled derivative of triamterene.
Triamterene: The parent compound without any deuterium substitution
Uniqueness
4-Hydroxy triamterene sulfate-d4 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium substitution can lead to changes in the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Properties
Molecular Formula |
C12H10N7NaO4S |
---|---|
Molecular Weight |
375.33 g/mol |
IUPAC Name |
sodium;[2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate |
InChI |
InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
OWFXCWANWRETCS-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])OS(=O)(=O)[O-])[2H].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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